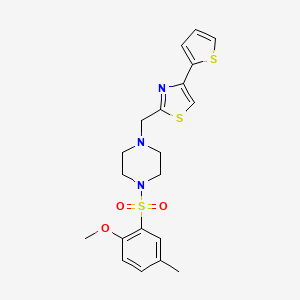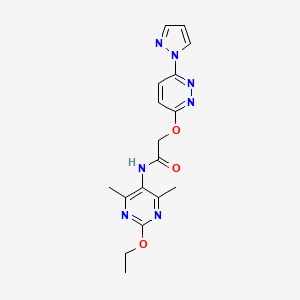![molecular formula C8H6ClN3O2 B2869099 2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyridine CAS No. 129179-30-2](/img/structure/B2869099.png)
2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)pyridine is an organochlorine compound that consists of a pyridine core bearing a chloromethyl group . It is one of three isomeric chloromethylpyridines . It is an alkylating agent and a precursor to pyridine-containing ligands .
Synthesis Analysis
The synthesis of 2-(Chloromethyl)pyridine involves the reaction of 2-methylpyridine with carbon tetrachloride under light irradiation . The reaction is carried out under acidic conditions and with a ZnCl2 catalyst . Another method involves the reaction of 2-methylpyridine and anhydrous carbon tetrachloride, mixed in a reaction pot and stirred. Dry sodium carbonate is added, and the mixture is heated to 58-60°C. Under light irradiation, chlorine is introduced, and the temperature is maintained at 60-65°C for about 6 hours .Molecular Structure Analysis
The molecular structure of 2-(Chloromethyl)pyridine consists of a pyridine core bearing a chloromethyl group . The chemical formula is C6H6ClN . The InChI key is NJWIMFZLESWFIM-UHFFFAOYSA-N .Chemical Reactions Analysis
2-(Chloromethyl)pyridine hydrochloride was used as a reagent in base-catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF . It was also used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .Physical and Chemical Properties Analysis
2-(Chloromethyl)pyridine is a white solid with a melting point of 79 °C (174 °F; 352 K) . It is soluble in water . The molar mass is 127.57 g·mol−1 .Scientific Research Applications
Chemical Synthesis and Derivatives Development
2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyridine serves as a foundational compound for synthesizing various pharmacologically relevant derivatives. For instance, studies have explored its reactivity with different nitronate anions, leading to the creation of new compounds with potential pharmaceutical applications (Vanelli et al., 1991). Additionally, the compound's versatility in undergoing SRN1 reactions with different nucleophiles has been demonstrated, highlighting its significance in the synthesis of novel imidazo[1,2-a]pyridine derivatives (Vanelle et al., 2008).
Expanding Structural Diversity
Research has also focused on developing alternative strategies for functionalizing this compound. Such efforts have led to the generation of 2-arylated compounds and facilitated the introduction of amides, anilines, and ureas in the 3-position, thereby expanding the structural diversity of imidazo[1,2-a]pyridines (Bazin et al., 2013). This diversity is crucial for exploring new biological activities and pharmacological properties.
Biological Activity Exploration
The compound has been instrumental in the development of novel scaffolds like pyrrolo-imidazo[1,2-a]pyridines, which have shown promising results in preliminary screenings for biological activities, including antiproliferative effects against cancer cell lines (Zhang et al., 2019). Such findings underscore the potential of derivatives of this compound in contributing to the development of new therapeutic agents.
Catalytic Applications
The compound has been used in studies exploring new catalytic activities, such as the iron-catalyzed oxidative diamination of nitroalkene, demonstrating its versatility in synthetic chemistry and potential applications in developing new synthesis methodologies (Monir et al., 2014).
Green Chemistry Perspectives
Research has also focused on the green metric evaluation of derivatives of this compound, emphasizing the importance of environmentally friendly and sustainable approaches in chemical synthesis (Gilbile et al., 2017). This perspective is essential in modern pharmaceutical and chemical industries, where sustainability is increasingly prioritized.
Mechanism of Action
Safety and Hazards
2-(Chloromethyl)pyridine is harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation and serious eye irritation . It is highly flammable and emits highly toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides and hydrogen chloride gas when heated to decomposition .
Future Directions
Benzimidazoles, which are similar to 2-(Chloromethyl)pyridine, are being investigated for their potential in medicinal chemistry . They have been found to have a broad spectrum of biological activities and are being used in the synthesis of new drugs . Future research could focus on the development of new benzimidazole derivatives with enhanced biological activities .
Properties
IUPAC Name |
2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c9-5-6-8(12(13)14)11-4-2-1-3-7(11)10-6/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTSNKHYSRQDPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[[4-(3,5-dimethylpyrazol-1-yl)-2-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B2869019.png)

![2-((1R,5S,6s)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B2869022.png)



![1-heptyl-3,7,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dio ne](/img/structure/B2869029.png)
![Methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate](/img/structure/B2869031.png)
![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-(phenylamino)phenyl)acetamide](/img/structure/B2869032.png)
![Tert-butyl 7-methyl-5,6-dihydro-4H-thieno[2,3-c]pyridine-7-carboxylate](/img/structure/B2869035.png)



